
Sodium hexahydroxyplatinate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexahydroxyplatinate(IV) is an inorganic compound with the chemical formula Na₂Pt(OH)₆. It is a platinum-based compound that appears as a yellow powder and is known for its catalytic properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium hexahydroxyplatinate(IV) can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically occurs in an aqueous solution, where platinum(IV) chloride is dissolved and then reacted with an excess of sodium hydroxide to form sodium hexahydroxyplatinate(IV).
Industrial Production Methods
In industrial settings, sodium hexahydroxyplatinate(IV) is produced by dissolving platinum metal in aqua regia to form chloroplatinic acid, which is then neutralized with sodium hydroxide. The resulting solution is evaporated to yield sodium hexahydroxyplatinate(IV) as a solid product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hexahydroxyplatinate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: It can undergo ligand exchange reactions where hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like ammonia or chloride ions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Sodium hexahydroxyplatinate(IV) is used in a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and various chemical reactions.
Biology: It is used in biochemical studies to investigate the interactions of platinum compounds with biological molecules.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Mecanismo De Acción
The mechanism of action of sodium hexahydroxyplatinate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Sodium hexachloroplatinate(IV): Na₂PtCl₆
Potassium hexachloroplatinate(IV): K₂PtCl₆
Hydrogen hexahydroxyplatinate(IV): H₂Pt(OH)₆
Uniqueness
Sodium hexahydroxyplatinate(IV) is unique due to its specific hydroxide ligands, which provide distinct catalytic properties compared to other platinum compounds. Its ability to act as a catalyst in a variety of chemical reactions makes it valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
H12Na2O6Pt+2 |
|---|---|
Peso molecular |
349.16 g/mol |
Nombre IUPAC |
disodium;platinum;hexahydrate |
InChI |
InChI=1S/2Na.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
Clave InChI |
NGWKAAFKKBPMQA-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.[Na+].[Na+].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)
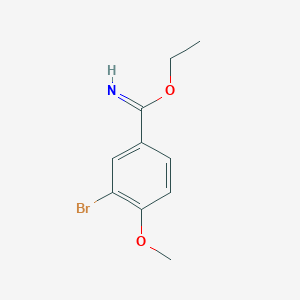
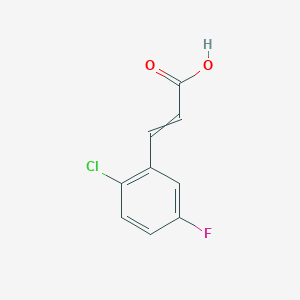
![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
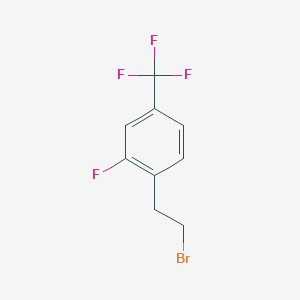
![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
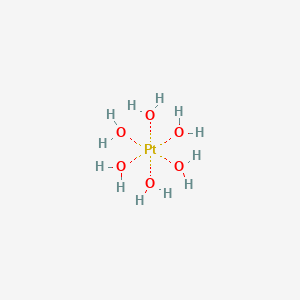
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
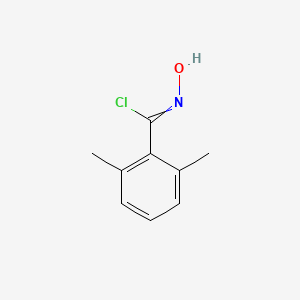
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
